2,3-二氢-1,4-苯并恶噻因

描述

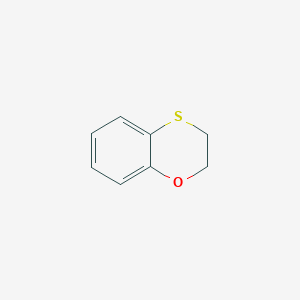

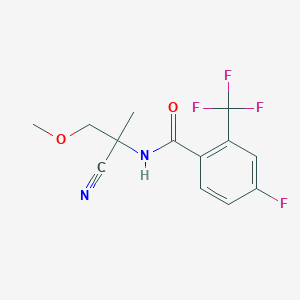

2,3-Dihydro-1,4-benzoxathiine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The compound features a benzene ring fused with a seven-membered oxathiine ring, which contains both sulfur and oxygen atoms. This structural motif is known for its versatility and reactivity, making it a valuable scaffold in synthetic chemistry.

Synthesis Analysis

The synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives has been explored through various methods. One approach involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, which results in the formation of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives with a significant degree of stereoselectivity . Another method includes the domino [5 + 1] annulations of 2-halo-1,3-dicarbonyl compounds with imines, leading to functionalized 2,3-dihydro-1,4-benzoxazines . Additionally, a one-pot procedure from the reaction of cyclohexanone derivatives with ethane-1,2-dithiol or 2-mercaptoethanol has been reported for the preparation of 2,3-dihydro-1,4-benzoxathiines .

Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1,4-benzoxathiine derivatives has been established through various analytical techniques, including X-ray diffraction analysis. This analysis has confirmed the configuration around the double bond of the major stereoisomers, providing insight into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

2,3-Dihydro-1,4-benzoxathiine derivatives exhibit a range of reactivities, which can be influenced by reaction conditions. For instance, the regioselectivity in the synthesis of these derivatives can be controlled by the treatment of 1,2-mercaptophenol with an organic base and a specific 2-bromo acrylate, which results in solvent- and substrate-dependent exclusive solvation of O- and S-anions . The reactivity of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide in multicomponent type reactions has also been studied, showing that the reaction outcome strongly depends on the nature of the active methylene nitrile and the arenecarbaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydro-1,4-benzoxathiine derivatives are influenced by their molecular structure. These compounds have been found to be isoform-selective inhibitors of human carbonic anhydrases, demonstrating their potential in medicinal chemistry . The analysis of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide derivatives has revealed that they possess a high synthetic and pharmacological potential, with a range of biological activities being attributed to their structural similarity to the coumarin core .

科学研究应用

合成和化学性质

- 合成中的区域选择性:研究重点关注影响合成 2,3-二氢-1,4-苯并恶噻因衍生物中区域选择性的反应条件。已经探索了不同的反应条件以获得 2,3-二氢-1,4-苯并恶噻因-2-基和-3-基衍生物,突出了溶剂和底物在 O-和 S-阴离子溶剂化中的重要性 (Casiraghi 等人,2018).

- 一步制备:已经开发出一种简便的一步制备 2,3-二氢-1,4-苯并恶噻因的方法,与经典方法相比,该方法显着提高了产率并缩短了反应时间 (Tani 等人,1993).

生物和药理潜力

- 生物活性分析:研究分析了 1,2-苯并恶噻因-4(3H)-酮 2,2-二氧化物衍生物的合成方法、化学转化和生物活性。这些衍生物在药理学中显示出潜力,特别是由于它们与香豆素的结构相似性,表明可能的抗凝、抗菌和抗肿瘤特性 (Hryhoriv 等人,2021).

在合成中的应用

- 多米诺合成:通过环氧化物的 SN2 开环,然后进行铜 (I)-BINOL 催化的 Ullmann 型偶联环化,合成 1,4-苯并恶噻因部分,展示了一种以中等至良好产率构建这些化合物的新方法 (Korupalli 等人,2011).

- 多组分型反应:已经探索了 1,2-苯并恶噻因-4(3H)-酮 2,2-二氧化物在多组分型反应中构建缩合的 2-氨基-4H-吡喃衍生物中的反应性。这项研究为杂环体系的合成开辟了新的可能性 (Grygoriv 等人,2018).

安全和危害

The safety information for 2,3-Dihydro-1,4-benzoxathiine includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

未来方向

The future directions for 2,3-Dihydro-1,4-benzoxathiine could involve further exploration of its synthesis methods and applications. The review of its synthesis covers the literature mainly from the time of the previous survey of this topic in 2010 till the end of 2021 . This suggests that there is ongoing research in this area, and future work could focus on developing new synthetic methods or finding new applications for these compounds.

属性

IUPAC Name |

2,3-dihydro-1,4-benzoxathiine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSOOAWURRKYMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1,4-benzoxathiine | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3001201.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B3001202.png)

![Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B3001203.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-cyclohexylacetamide](/img/structure/B3001209.png)

![2-[(4-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B3001211.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolan-3-yl]acetic acid](/img/structure/B3001212.png)

![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3001216.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B3001217.png)